molecular formula C10H9F3O3 B3042221 3-[4-(trifluoromethyl)phenoxy]propanoic Acid CAS No. 537013-50-6

3-[4-(trifluoromethyl)phenoxy]propanoic Acid

Cat. No.: B3042221
CAS No.: 537013-50-6
M. Wt: 234.17 g/mol
InChI Key: ABWSTGVKIRQGEZ-UHFFFAOYSA-N
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Description

3-[4-(trifluoromethyl)phenoxy]propanoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a propanoic acid moiety. This compound is known for its significant biological activity and is widely used in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(trifluoromethyl)phenoxy]propanoic acid typically involves the reaction of 4-(trifluoromethyl)phenol with 3-chloropropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of the 3-chloropropanoic acid, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used include bases such as sodium hydroxide or potassium carbonate, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .

Chemical Reactions Analysis

Types of Reactions

3-[4-(trifluoromethyl)phenoxy]propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

3-[4-(trifluoromethyl)phenoxy]propanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(trifluoromethyl)phenoxy]propanoic acid is unique due to its specific structural features, such as the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring high stability and bioactivity .

Biological Activity

3-[4-(Trifluoromethyl)phenoxy]propanoic acid, also known as Fluazifop, is a compound characterized by a trifluoromethyl group attached to a phenoxy ring, which is further connected to a propanoic acid moiety. This compound exhibits significant biological activity, particularly in the fields of agriculture and pharmaceuticals. Its primary mechanism of action involves the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), disrupting lipid synthesis in plants and leading to cell death.

  • Target Enzyme : The primary target of this compound is acetyl-CoA carboxylase (ACCase) .
  • Mode of Action : By inhibiting ACCase, Fluazifop disrupts fatty acid synthesis, which is crucial for maintaining the integrity of plant cell membranes. This disruption ultimately results in cell death and plant mortality.
  • Biochemical Pathways : The inhibition of ACCase affects multiple biochemical pathways, leading to reduced lipid production and compromised cellular structures.

Case Studies and Research Findings

  • Agricultural Applications :
    • Fluazifop is widely used as a herbicide due to its selective action against certain grasses while being safe for broadleaf crops. Its efficacy is influenced by environmental conditions such as soil type and moisture levels .
    • A study demonstrated that the presence of the trifluoromethyl group enhances the compound's potency, making it more effective in controlling weed populations without harming crops.
  • Pharmaceutical Research :
    • Research has explored the potential of this compound as an enzyme inhibitor in various biological contexts. Its structure allows for interaction with multiple biological targets, suggesting potential applications in drug development beyond herbicides .
    • In vitro studies have shown promising results against several cancer cell lines, indicating that compounds with similar structures may exhibit anti-cancer properties. For instance, derivatives of trifluoromethyl-containing compounds demonstrated lower IC50 values compared to standard chemotherapeutics like Doxorubicin .
  • Environmental Impact Studies :
    • Fluazifop's environmental behavior has been assessed to understand its degradation and potential impacts on ecosystems. Studies indicate that while it is effective as a herbicide, its persistence in soil and water can raise concerns regarding non-target species .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
Herbicidal ActivityInhibits ACCase, leading to effective weed control
Anti-Cancer PotentialShown to inhibit growth in various cancer cell lines
Environmental BehaviorAssessed for persistence and impact on ecosystems

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c11-10(12,13)7-1-3-8(4-2-7)16-6-5-9(14)15/h1-4H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWSTGVKIRQGEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201257395
Record name 3-[4-(Trifluoromethyl)phenoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201257395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537013-50-6
Record name 3-[4-(Trifluoromethyl)phenoxy]propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=537013-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-(Trifluoromethyl)phenoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201257395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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